

An In-depth Technical Guide to the Physical and Chemical Properties of Ethylenedicycysteine

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Compound of Interest

Compound Name: *Ethylenedicycysteine*

Cat. No.: *B1671645*

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Abstract

Ethylenedicycysteine (EC) is a synthetic chelating agent with significant applications in the field of radiopharmaceuticals, particularly for renal imaging. Its structure, featuring two cysteine molecules linked by an ethylene bridge, allows for stable complexation with radionuclides like technetium-99m (Tc-99m). This guide provides a comprehensive overview of the physical and chemical properties of **ethylenedicycysteine**, its synthesis and characterization, biological activity, and stability. The information is presented to support its application in research and drug development.

Chemical and Physical Properties

Ethylenedicycysteine is a chiral molecule, with the L,L-isomer being the most commonly used form in biomedical applications. Its key properties are summarized below.

Property	Value	Reference
IUPAC Name	(2R)-2-[2-[(1R)-1-carboxy-2-sulfanylethyl]amino]ethylamino]-3-sulfanylpropanoic acid	[1]
Synonyms	N,N'-Ethylenebis(L-cysteine), L,L-Ethylenedicysteine	[1]
CAS Number	14344-48-0	[1]
Molecular Formula	C ₈ H ₁₆ N ₂ O ₄ S ₂	[1]
Molecular Weight	268.4 g/mol	[1]
Exact Mass	268.05514934 Da	[1]
Melting Point	Data not available for the free base. The hydrobromide salt (EC·2HBr·2H ₂ O) crystallizes as colorless needles.	[2]
pKa Values	Experimentally determined pKa values are not readily available in the literature. As a molecule with two carboxylic acid groups and two secondary amine groups, it is expected to have multiple pKa values. The pKa of the thiol group in cysteine is approximately 8.3, and the carboxylic acid and amino groups have pKa values around 2 and 9-10, respectively. The exact pKa values for ethylenedicysteine would be influenced by the ethylene bridge and intramolecular interactions.	

Solubility

Soluble in Dimethyl Sulfoxide (DMSO). Specific solubility data in g/L for water and ethanol are not widely reported.

Synthesis and Purification

Synthesis of L,L-Ethylenedicysteine

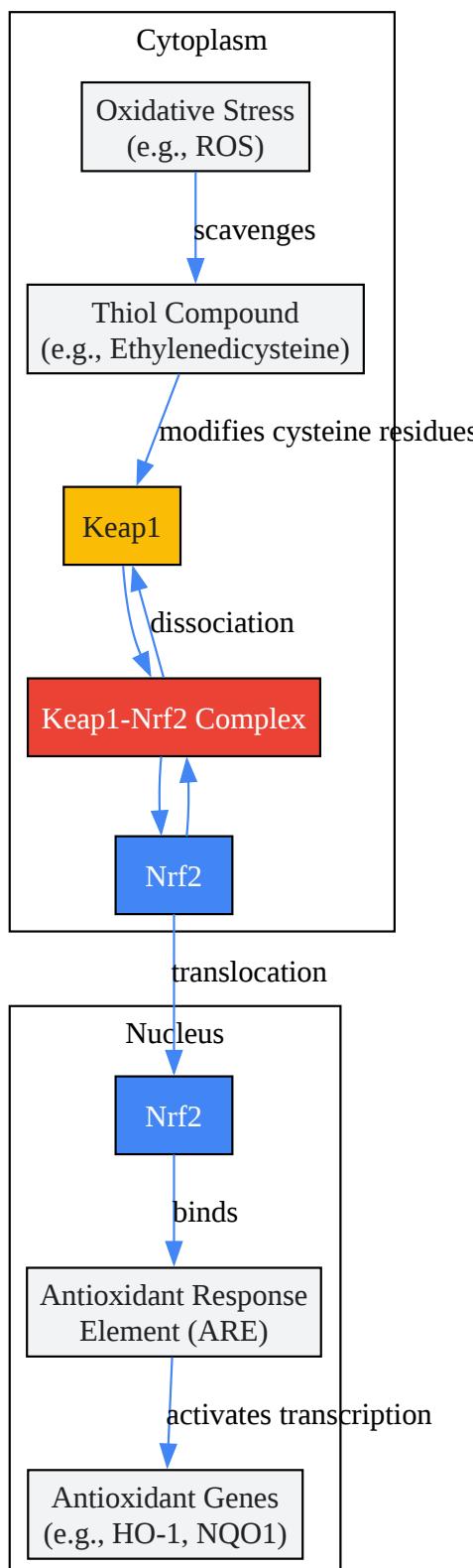
A common method for the synthesis of L,L-**ethylenedicysteine** involves the reduction of L-thiazolidine-4-carboxylic acid.[\[2\]](#)

Reaction Scheme:

Caption: Renal clearance pathway of $[^{99m}\text{Tc}]\text{Tc-EC}$.

Potential Antioxidant Activity

Given the presence of thiol groups, **ethylenedicysteine** has the potential to act as an antioxidant. Thiol-containing compounds are known to participate in redox reactions and can scavenge reactive oxygen species (ROS). While direct studies on the antioxidant signaling pathways of **ethylenedicysteine** are limited, it is plausible that it could influence pathways such as the Nrf2-antioxidant response element (ARE) pathway. The Nrf2 pathway is a key regulator of cellular defense against oxidative stress. [\[3\]](#)[\[4\]](#)



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Caption: Postulated role of **ethylenedicysteine** in the Nrf2-ARE pathway.

Stability and Degradation

Ethylenedicycsteine, particularly in its lyophilized kit form for radiolabeling, is stable for at least 8 hours after reconstitution. [5] As a thiol-containing compound, it is susceptible to oxidation, which can lead to the formation of disulfide bridges. The stability of **ethylenedicycsteine** solutions can be influenced by factors such as pH, temperature, and the presence of oxidizing agents. Under acidic or basic conditions, hydrolysis of the amide bonds is a potential degradation pathway, although specific data on the kinetics of this degradation for **ethylenedicycsteine** are not readily available.

Conclusion

Ethylenedicycsteine is a valuable chelating agent with well-established applications in nuclear medicine. Its physical and chemical properties are tailored for the stable chelation of radiometals, and its biological behavior allows for effective renal imaging. Further research into its potential antioxidant properties and the elucidation of its specific pKa values and solubility in various solvents would provide a more complete understanding of this important molecule and could expand its applications in drug development and other scientific fields.

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